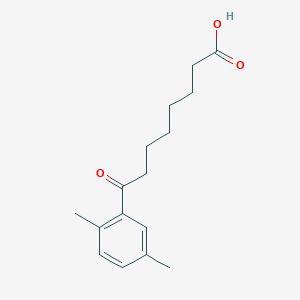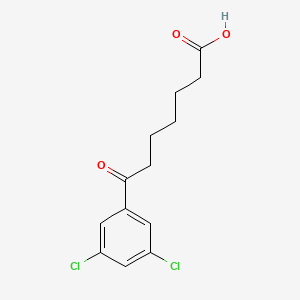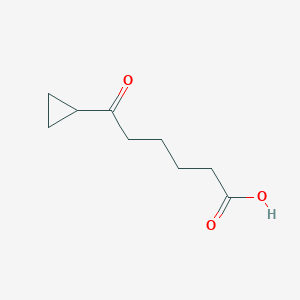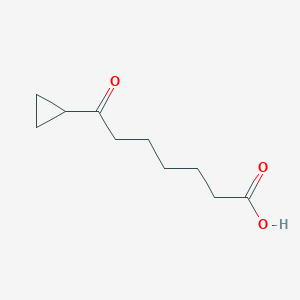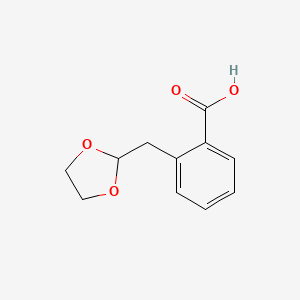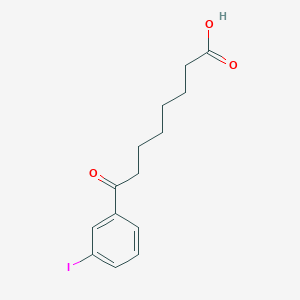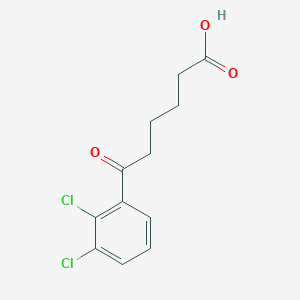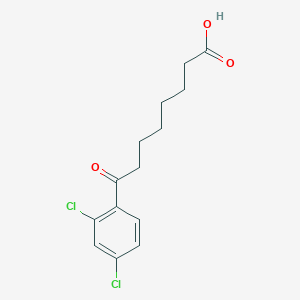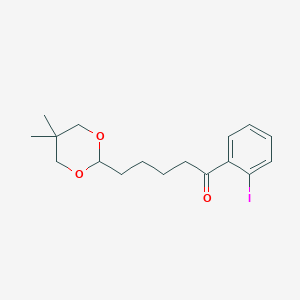
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of valerophenone with a 5,5-dimethyl-1,3-dioxan-2-yl group attached. Valerophenones are typically used in organic synthesis .
Molecular Structure Analysis
The molecular structure would likely feature a phenone core with the 5,5-dimethyl-1,3-dioxan-2-yl group attached. The presence of the dioxane ring could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the phenone and dioxane groups. For example, the compound would likely be soluble in organic solvents .Aplicaciones Científicas De Investigación
Use in Solar Cell Technology :
- A study by Jørgensen and Krebs (2005) explored the synthesis of oligophenylenevinylenes (OPVs) using monomers, including a derivative of 5,5-dimethyl-1,3-dioxan-2-yl. These OPVs were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%. This research indicates the potential application of such compounds in solar cell technology (Jørgensen & Krebs, 2005).
Synthesis and Structural Analysis :
- Research by Kuhn, Al-Sheikh, and Steimann (2003) involved the synthesis and crystal structure analysis of a compound closely related to 5,5-dimethyl-1,3-dioxan-2-yl. This study provides insights into the molecular structure and properties of such compounds, which is crucial for their application in various fields of chemistry (Kuhn, Al-Sheikh, & Steimann, 2003).
Application in Anti-Inflammatory Drugs :
- A 2008 study by Li et al. investigated N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids for their anti-inflammatory properties. This research highlights the potential use of derivatives of 5,5-dimethyl-1,3-dioxan-2-yl in developing novel anti-inflammatory drugs (Li et al., 2008).
Organocatalytic Reactions :
- The work of Enders and Chow (2006) demonstrated the use of 2,2-dimethyl-1,3-dioxan-5-one in organocatalytic asymmetric Michael addition reactions. This research is significant for synthetic organic chemistry, where such reactions are foundational (Enders & Chow, 2006).
Synthesis of Homo-N-Nucleosides :
- A study by Yu and Carlsen (2008) focused on the synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog. They prepared a dioxane homo-sugar analog from dimethyl tartrate, which is relevant to the field of medicinal chemistry (Yu & Carlsen, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMJUSXQPQPBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645906 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898785-60-9 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


